[1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester
Description
[1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester is a piperidine-based compound featuring a 2-amino-acetyl group at the 1-position of the piperidine ring and an ethyl-carbamic acid benzyl ester moiety at the 4-position. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
benzyl N-[1-(2-aminoacetyl)piperidin-4-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-2-20(15-8-10-19(11-9-15)16(21)12-18)17(22)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMJIULOKIQMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester is a synthetic organic compound notable for its diverse biological activities. Its unique structural characteristics, including a piperidine ring and an amino-acetyl side chain, suggest potential applications in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Structural Characteristics
The compound's structure is defined by the following key features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Amino-Acetyl Group : Imparts potential for interaction with biological targets.
- Carbamic Acid Moiety : May influence pharmacological properties and stability.
1. Antioxidant Activity
Preliminary studies indicate that this compound exhibits significant antioxidant properties. It has been shown to neutralize free radicals, thereby protecting cellular components from oxidative damage. This activity is crucial for preventing various diseases associated with oxidative stress, including cancer and neurodegenerative disorders.
2. Anticancer Properties
Research has demonstrated that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of oxidative stress pathways. For instance, in vitro studies have shown that it induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
3. Anticoagulant Effects
Similar compounds have exhibited anticoagulant properties by modulating blood coagulation pathways. The potential of this compound in this regard warrants further investigation, especially for therapeutic applications in managing thrombotic disorders.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperidin-4-yl carbamate | Piperidine ring with carbamate | Anticancer, Antioxidant |
| Benzyl carbamate | Benzene ring with carbamate | Antimicrobial |
| 2-Amino-acetamide | Amine and acetamide groups | Antiviral |
This comparison highlights the unique combination of functional groups in this compound that may enhance its binding affinity to biological targets compared to other compounds.
Case Studies
Several studies have focused on the biological activity of piperidine derivatives, emphasizing their potential in cancer therapy and neuroprotection:
- Cancer Therapy : A study involving a piperidine derivative demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin. The study suggested that structural modifications could lead to improved interaction with protein binding sites, enhancing therapeutic efficacy .
- Neuroprotective Effects : Research into piperidine-containing compounds has shown promise in treating Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in neurotransmission and cognitive function .
The mechanisms underlying the biological activities of this compound include:
- Free Radical Scavenging : The compound's ability to neutralize reactive oxygen species (ROS) contributes to its antioxidant effects.
- Induction of Apoptosis : By activating apoptotic pathways, it can selectively target cancer cells while sparing normal cells.
- Modulation of Coagulation Pathways : Its structural features may allow it to interact with proteins involved in blood coagulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications on the Piperidine Ring
Key Compounds:
Functional Group Variations
- Amino-acetyl vs. Chloro-acetyl: The amino group in the target compound facilitates hydrogen bonding, critical for interactions with biological targets like HDACs . In contrast, chloro-acetyl derivatives (e.g., ) may serve as alkylating agents or intermediates in synthesis.
- Ethyl vs. Isopropyl/cyclopropyl carbamates : Ethyl groups balance solubility and membrane permeability, while bulkier isopropyl or rigid cyclopropyl groups (e.g., ) may enhance metabolic stability but reduce bioavailability.
Ring System Modifications
- Piperidine vs. Pyrrolidine: Analogs like [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester utilize a 5-membered pyrrolidine ring, which imposes distinct conformational constraints compared to the 6-membered piperidine in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
